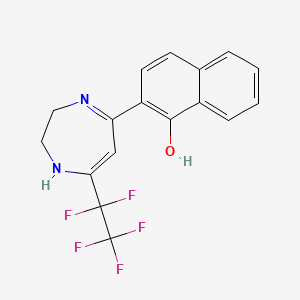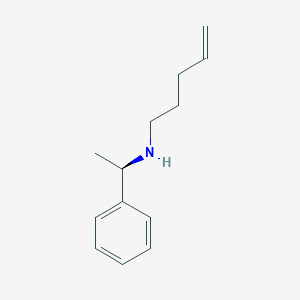
(R)-N-(1-Phenylethyl)pent-4-EN-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(1-Phenylethyl)pent-4-EN-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethyl group attached to a pent-4-en-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Phenylethyl)pent-4-EN-1-amine typically involves the reaction of ®-1-phenylethylamine with pent-4-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-Phenylethyl)pent-4-EN-1-amine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain a high-purity product.
化学反応の分析
Types of Reactions
®-N-(1-Phenylethyl)pent-4-EN-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
®-N-(1-Phenylethyl)pent-4-EN-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Researchers investigate the compound’s effects on biological systems, including its potential as a ligand for receptors and enzymes.
Medicine: The compound is explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of ®-N-(1-Phenylethyl)pent-4-EN-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
®-N-(1-Phenylethyl)pent-4-EN-1-amine can be compared with other similar compounds, such as:
(S)-N-(1-Phenylethyl)pent-4-EN-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
N-(1-Phenylethyl)pent-4-EN-1-amine: The racemic mixture of the compound, which contains both ®- and (S)-enantiomers.
N-(1-Phenylethyl)pent-4-EN-1-ol: A related compound with a hydroxyl group instead of an amine group.
The uniqueness of ®-N-(1-Phenylethyl)pent-4-EN-1-amine lies in its specific stereochemistry and the presence of both a phenylethyl group and a pent-4-en-1-amine backbone, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
N-[(1R)-1-phenylethyl]pent-4-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-3-4-8-11-14-12(2)13-9-6-5-7-10-13/h3,5-7,9-10,12,14H,1,4,8,11H2,2H3/t12-/m1/s1 |
InChIキー |
VJDKPIIPMMQEEX-GFCCVEGCSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NCCCC=C |
正規SMILES |
CC(C1=CC=CC=C1)NCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


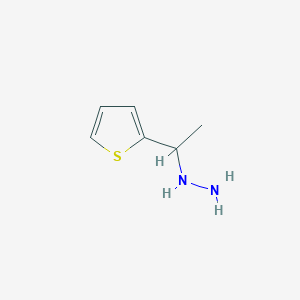
![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)
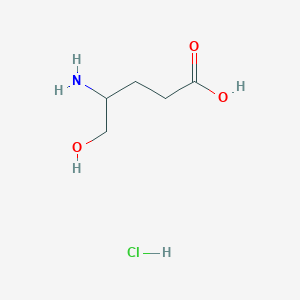
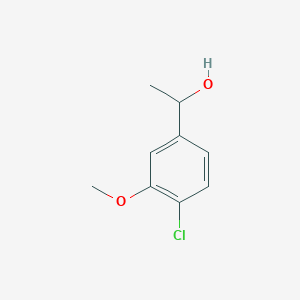
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid](/img/structure/B12440549.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12440552.png)
![N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B12440557.png)
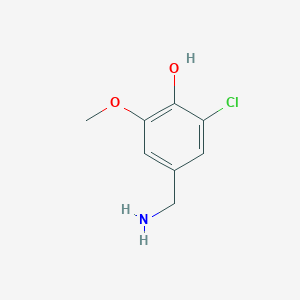
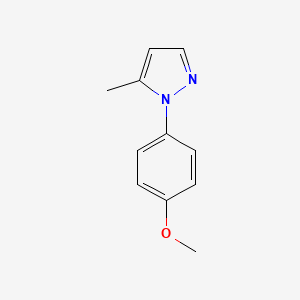
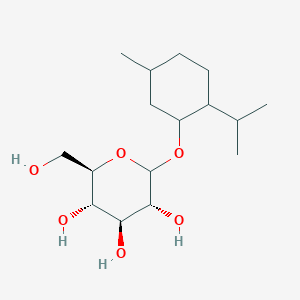
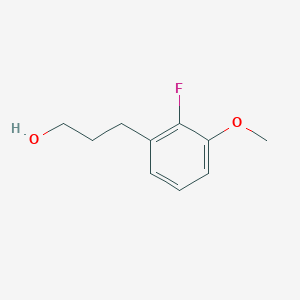
![1-[3-(3-Methylphenoxy)propyl]hydrazine](/img/structure/B12440588.png)
